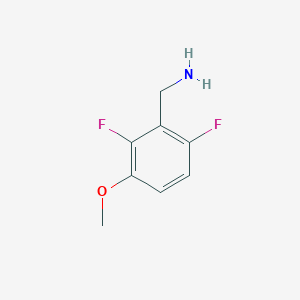

2,6-Difluoro-3-methoxybenzylamine

Descripción

Strategic Incorporation of Fluorine in Organic Molecules for Modulated Properties

Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen in certain steric contexts. tandfonline.com The incorporation of fluorine atoms into a molecule can have profound effects on its physicochemical properties. nih.gov These include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes in the body. mdpi.com This can lead to a longer biological half-life for drug candidates. tandfonline.com

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within a molecule, potentially leading to stronger interactions with biological targets such as proteins and enzymes. tandfonline.commdpi.com

Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. mdpi.comnih.gov This is a crucial factor for the absorption and distribution of drugs within the body. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. mdpi.com This can influence a compound's solubility and ionization state at physiological pH, which in turn affects its absorption and bioavailability. mdpi.comnih.gov

The strategic placement of fluorine atoms is a key aspect of modern drug design, allowing chemists to fine-tune the properties of a lead compound to optimize its efficacy and pharmacokinetic profile. researchgate.net

The Significance of Substituted Benzylamines as Fundamental Synthetic Intermediates in Advanced Chemistry

Substituted benzylamines are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.govbeilstein-journals.org Their utility stems from the presence of a reactive primary amine group attached to a benzyl (B1604629) framework, which can be readily modified through various chemical reactions.

The development of efficient methods for the synthesis of substituted benzylamines is an active area of research. nih.gov These methods often focus on achieving high yields and selectivity, while also being scalable and practical for industrial applications. nih.gov The versatility of the benzylamine (B48309) scaffold allows for the introduction of a wide range of substituents on the aromatic ring, providing access to a diverse library of compounds for further chemical exploration. beilstein-journals.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUYEEPUVOCDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402731 | |

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-50-6 | |

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Difluoro 3 Methoxybenzylamine and Its Precursors

Synthetic Routes to the 2,6-Difluoro-3-methoxybenzene Core

A critical aspect of synthesizing 2,6-difluoro-3-methoxybenzylamine is the efficient preparation of the substituted benzene (B151609) ring. This typically involves the strategic introduction of fluorine and methoxy (B1213986) groups onto the aromatic core, followed by formylation to create a key aldehyde intermediate.

Preparation of 2,6-Difluoro-3-methoxybenzaldehyde (B123782) as a Key Intermediate

The compound 2,6-difluoro-3-methoxybenzaldehyde serves as a pivotal intermediate in the synthesis of the target benzylamine (B48309). uni.luscbt.com A common and effective method for its preparation involves the ortho-lithiation of a suitably substituted anisole (B1667542) derivative, followed by formylation.

One reported synthesis starts from 1,2-difluoro-4-methoxybenzene. chemicalbook.com This starting material is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -75°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The LDA selectively removes a proton from the position ortho to both a fluorine and the methoxy group, generating a highly reactive aryllithium species. This intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. chemicalbook.com Subsequent workup with acetic acid and water yields the desired 2,6-difluoro-3-methoxybenzaldehyde. chemicalbook.com This directed ortho-metalation strategy provides a high degree of regioselectivity, leading to good yields of the target aldehyde.

Another approach involves the formylation of 1,3-dialkoxybenzenes. semanticscholar.org However, direct formylation of 1,3-dialkoxybenzenes using reagents like hexamethylenetetramine (HMTA) can lead to poor regioselectivity. semanticscholar.org A more controlled method involves a multi-step sequence starting from 3-methoxyphenol, which can be converted to 2-hydroxy-6-methoxybenzaldehyde. semanticscholar.org Subsequent alkylation or other modifications can then be performed.

The table below summarizes a typical reaction for the preparation of a difluoro-methoxybenzaldehyde derivative. chemicalbook.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield |

| 3,4-Difluoroanisole | N,N-dimethylformamide | Lithium diisopropylamide | Tetrahydrofuran | -75°C to 10°C | 2,3-Difluoro-6-methoxybenzaldehyde | 95% |

| Data from a representative synthesis of a related difluoromethoxybenzaldehyde. chemicalbook.com |

Regioselective Fluorination Techniques in Aromatic Ring Synthesis

Achieving the specific 2,6-difluoro substitution pattern on the 3-methoxy-substituted benzene ring requires precise control over the fluorination reaction. Regioselective fluorination is a key area of organofluorine chemistry, with various methods developed to introduce fluorine atoms at specific positions. numberanalytics.comnumberanalytics.com

The strategies for achieving regioselectivity can be broadly categorized as: numberanalytics.com

Substrate control: Utilizing starting materials that have inherent directing groups or steric hindrance that favor fluorination at the desired positions.

Reagent control: Employing fluorinating agents with specific steric or electronic properties that lead to selective reactions.

Catalyst control: Using catalysts that can direct the fluorination to a particular site on the aromatic ring.

Commonly used fluorinating agents include electrophilic reagents like Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI), which are effective for fluorinating electron-rich aromatic compounds. numberanalytics.com Nucleophilic fluorinating agents, such as cesium fluoride (B91410) (CsF) and tetrabutylammonium (B224687) fluoride (TBAF), are used for displacing leaving groups. numberanalytics.com

Amination Strategies for Benzylamine Moiety Construction

Once the key intermediate, 2,6-difluoro-3-methoxybenzaldehyde, is obtained, the next critical step is the introduction of the amino group to form the benzylamine.

Reductive Amination Protocols for 2,6-Difluoro-3-methoxybenzaldehyde

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. libretexts.orgjocpr.com This one-pot reaction involves the initial condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. libretexts.orgias.ac.in

The general mechanism for the reductive amination of an aldehyde to a primary amine is as follows:

Reaction of the aldehyde with ammonia to form a hemiaminal.

Dehydration of the hemiaminal to form an imine.

Reduction of the imine by a hydride reagent to yield the primary amine.

Recent advancements in this area include the use of novel catalysts and reducing agents to enhance the efficiency and selectivity of the reaction. For example, BH3N(C2H5)3 has been reported as an effective reductant for the reductive amination of aldehydes and ketones. rsc.org Additionally, cobalt-containing composites have been explored as catalysts for the reductive amination of aromatic aldehydes. researchgate.net

The table below shows a general scheme for reductive amination.

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

| Aldehyde/Ketone | Ammonia/Primary Amine/Secondary Amine | NaBH4, NaBH3CN, NaBH(OAc)3, H2/Catalyst | Primary/Secondary/Tertiary Amine |

Alternative Amination Pathways for this compound Precursors

While reductive amination is a primary method, other strategies can be employed to construct the benzylamine moiety. One such alternative is the Gabriel synthesis. libretexts.org This method involves the N-alkylation of phthalimide (B116566) with an appropriate alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. In the context of this compound synthesis, this would require the preparation of 2,6-difluoro-3-methoxybenzyl halide as a precursor.

Another approach involves the reduction of a corresponding nitrile or oxime. The starting aldehyde, 2,6-difluoro-3-methoxybenzaldehyde, can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for example with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the desired benzylamine. Similarly, the aldehyde could be converted to the corresponding nitrile, which can then be reduced to the primary amine.

Direct amination of benzylic alcohols or hydrocarbons represents another set of alternatives. organic-chemistry.org For instance, benzylic hydrocarbons can be converted to sulfonamides using a copper catalyst and chloramine-T, which can then be deprotected to the amine. organic-chemistry.org Dehydrative amination of alcohols in water using a water-soluble catalyst has also been reported as an environmentally friendly method for synthesizing benzylic amines. organic-chemistry.org

Optimization of Synthetic Yields and Reaction Efficiency

For the preparation of the key aldehyde intermediate, factors such as the choice of base and solvent, reaction temperature, and the nature of the formylating agent can significantly impact the yield. For instance, in the ortho-lithiation route, precise temperature control is crucial to prevent side reactions and decomposition of the aryllithium intermediate. chemicalbook.com The purity of the reagents and the exclusion of moisture are also critical for the success of this step.

In the reductive amination step, the choice of reducing agent is paramount for achieving high selectivity and yield. masterorganicchemistry.com The use of pH control can also be important, as the formation of the imine intermediate is often favored under slightly acidic conditions, while the reduction step proceeds more efficiently at a different pH. The reaction temperature and time should be optimized to ensure complete conversion without promoting side reactions, such as over-alkylation to form secondary amines. ias.ac.in

The development of green and sustainable methods for reductive amination aims to minimize waste and the use of toxic reagents. jocpr.com This includes employing alternative reducing agents like hydrogen gas or formic acid and using solvent-free or aqueous reaction conditions. jocpr.com

Chemical Reactivity and Transformation Studies of 2,6 Difluoro 3 Methoxybenzylamine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorinated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. The rate of SNAr reactions is generally enhanced by the presence of strong electron-withdrawing substituents ortho and para to the leaving group, as they stabilize the negative charge in the Meisenheimer intermediate. buyersguidechem.comnih.gov For 2,6-Difluoro-3-methoxybenzylamine, the two fluorine atoms act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic attack.

Reactions Involving the Methoxy (B1213986) Group and its Functionalization

The methoxy group on an aromatic ring is generally stable but can be cleaved under harsh conditions, for example, using strong acids like HBr or Lewis acids like BBr3. Such a dealkylation would yield the corresponding phenol. This phenolic group could then be used for further functionalization, such as etherification or esterification.

No research detailing the specific reactions and functionalization of the methoxy group in this compound has been found.

Derivatizations and Transformations of the Benzylamine (B48309) Functionality

The primary amine of the benzylamine moiety is a versatile functional group that can readily undergo a variety of chemical transformations.

Amine Acylations and Alkylations for Scaffold Diversification

Primary amines are readily acylated by reaction with acyl chlorides or anhydrides to form amides. They can also be alkylated using alkyl halides or via reductive amination. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For example, the acylation of the benzylamine group in this compound with various acyl chlorides would lead to a diverse set of amides. A general laboratory procedure for the acetylation of a secondary amine, N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, involves treatment with acetic anhydride. A similar approach could theoretically be applied to this compound.

While general methods for amine acylation and alkylation are well-established, no specific examples or data for the derivatization of this compound are available in the literature.

Formation of Schiff Bases and Metal-Ligand Complexes

Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases. These compounds are important intermediates in organic synthesis and can also act as ligands for metal complexes. The reaction of this compound with an aldehyde, for instance, would yield the corresponding N-benzylideneamine. A known procedure for a similar transformation involves the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with a glycosylamine to form a chiral Schiff base. These Schiff bases, containing nitrogen and potentially other donor atoms, can coordinate with metal ions to form metal-ligand complexes.

There are no specific studies reported in the literature on the formation of Schiff bases or their corresponding metal-ligand complexes derived from this compound.

Stability Profiles and Reaction Condition Optimization

The inherent stability of a chemical compound and the conditions under which it can be reliably transformed are critical parameters in synthetic chemistry. For this compound, understanding its degradation pathways and optimizing the conditions for its reactions, such as N-acylation, are crucial for its effective utilization in multi-step syntheses.

Stability Under Various Conditions

Forced degradation studies are a common practice in the pharmaceutical and chemical industries to understand the intrinsic stability of a compound and to identify potential degradation products. These studies typically involve subjecting the compound to a range of stress conditions, such as heat, humidity, light, and acidic or basic environments. While specific public data on the forced degradation of this compound is limited, general principles of chemical stability for similar fluorinated and methoxy-substituted benzylamines can be inferred.

Stability is often assessed by monitoring the purity of the compound over time using techniques like High-Performance Liquid Chromatography (HPLC). A hypothetical stability study might involve storing the compound under various conditions and analyzing samples at specified time points.

Table 1: Hypothetical Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

| Time (Weeks) | Purity (%) by HPLC | Appearance |

| 0 | 99.8 | Clear, colorless liquid |

| 4 | 99.5 | Clear, colorless liquid |

| 8 | 99.2 | Clear, colorless liquid |

| 12 | 98.9 | Slight yellow tint |

This table is illustrative and not based on specific experimental results for this compound.

Under acidic or basic conditions, benzylamines can undergo salt formation or degradation. The presence of fluorine atoms can influence the pKa of the amine group, affecting its basicity and reactivity. In strongly acidic or basic media, hydrolysis of the methoxy group or other degradation pathways could potentially occur, especially at elevated temperatures.

Optimization of Reaction Conditions

The primary amine group of this compound makes it a versatile nucleophile for various chemical transformations, most notably acylation reactions to form amides. The optimization of these reactions is crucial to maximize yield and purity while minimizing reaction times and the formation of byproducts.

Key parameters that are typically optimized include the choice of solvent, base, temperature, and the nature of the acylating agent. A systematic approach to optimization might involve screening various combinations of these parameters.

Table 2: Illustrative Optimization of N-Acylation of this compound with Acetyl Chloride

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 0 to rt | 85 |

| 2 | Tetrahydrofuran (B95107) | Pyridine (B92270) | 0 to rt | 78 |

| 3 | Acetonitrile | Diisopropylethylamine | rt | 92 |

| 4 | Dichloromethane | Diisopropylethylamine | 0 to rt | 95 |

| 5 | Toluene | Triethylamine | 50 | 75 |

This table is a representative example of a reaction optimization study and does not reflect actual experimental data.

The data in such a table would be generated by running the reaction under the specified conditions and analyzing the product mixture by techniques like HPLC or Gas Chromatography (GC) to determine the yield of the desired N-acetylated product. The results would guide the selection of the optimal conditions for the reaction on a larger scale. For instance, based on the hypothetical data in Table 2, dichloromethane as a solvent with diisopropylethylamine as the base at a temperature ranging from 0°C to room temperature appears to provide the highest yield.

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Complex Heterocycle Synthesis

The primary amine functionality and the substituted aromatic ring of 2,6-difluoro-3-methoxybenzylamine make it an excellent starting point for constructing diverse and complex heterocyclic systems, which are core components of many pharmaceutical agents.

Substituted pyridines are a cornerstone of many bioactive molecules and functional materials. nih.gov this compound can be utilized as the nitrogen source in various cyclization strategies to form the pyridine (B92270) core. For instance, in reactions analogous to the Kröhnke or Chichibabin pyridine syntheses, this benzylamine (B48309) can react with α,β-unsaturated carbonyl compounds or participate in condensation reactions with 1,5-dicarbonyl compounds. nih.govyoutube.com The electronic nature of the 2,6-difluoro-3-methoxyphenyl group can direct the regioselectivity of these cyclizations and influence the properties of the resulting pyridine products. Furthermore, modern methods involving cycloaddition reactions can also employ imines derived from this benzylamine to construct highly substituted pyridines. youtube.com

Table 1: Selected Synthetic Routes to Pyridine Systems

| Reaction Type | Reactants | General Outcome |

| Cyclocondensation | Benzylamine derivative, 1,5-dicarbonyl compound | Formation of a dihydropyridine (B1217469), followed by oxidation to the pyridine. |

| Cycloaddition | Imine from benzylamine, alkyne/alkene | Direct formation of substituted pyridine or dihydropyridine derivatives. youtube.com |

| Amination of Pyridines | Benzylamine, activated pyridine (e.g., halopyridine) | Nucleophilic aromatic substitution to form aminopyridines. youtube.com |

Quinazolines are a prominent class of fused heterocycles with a wide range of biological activities. The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative with a suitable one-carbon component. Alternatively, 2-aminobenzylamines can be used as precursors. nih.gov In this context, this compound could be acylated and then cyclized, or used to construct a part of the quinazoline (B50416) ring system through multi-step sequences. For example, it could react with a 2-fluorobenzonitrile (B118710) derivative, where the amine displaces the fluorine, followed by intramolecular cyclization. The resulting quinazoline would bear the 2,6-difluoro-3-methoxyphenyl group, which can significantly influence the molecule's interaction with biological targets.

The unique reactivity of this compound also lends itself to the creation of more complex polycyclic and fused-ring architectures. chemrxiv.org Intramolecular cyclization reactions are a powerful tool for this purpose. For example, after N-acylation with a suitable partner containing an electrophilic center, an intramolecular Friedel-Crafts-type reaction could be induced to form a new ring fused to the benzylamine's aromatic ring. The directing effects of the fluorine and methoxy (B1213986) substituents would play a critical role in the regiochemical outcome of such cyclizations. These strategies provide access to novel molecular scaffolds that are of interest in drug discovery and materials science. core.ac.uknih.gov

Contributions to Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product. The primary amine of this compound makes it an ideal component for well-known MCRs like the Ugi and Passerini reactions.

In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. Using this compound as the amine component directly incorporates its uniquely substituted phenylmethyl moiety into the final product. This allows for the rapid generation of a library of complex molecules with potential biological relevance, where the fluorine and methoxy groups can modulate properties like lipophilicity and metabolic stability. rug.nl

Table 2: Role of this compound in MCRs

| MCR Type | Reactants | Role of Benzylamine | Product |

| Ugi Reaction | Aldehyde, Amine , Carboxylic Acid, Isocyanide | Amine component | α-Acylamino carboxamide |

| Passerini Reaction | Aldehyde, Amine (as precursor to imine), Isocyanide | Imine component (formed in situ) | α-Acyloxy carboxamide |

Precursor in Specialized Organic Material Synthesis

The incorporation of fluorine atoms into organic molecules is a key strategy in the design of advanced materials. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance thermal stability, tune electronic properties, and influence the solid-state packing of molecules. The difluoromethoxy group (CF2OCH3), a related moiety, is known to be an electron-withdrawing substituent that can be used to modulate the electronic characteristics of aromatic compounds. nuph.edu.ua

Similarly, the this compound fragment can be incorporated into larger conjugated systems such as polymers or oligomers intended for use in organic electronics, like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The specific substitution pattern can influence the frontier molecular orbital energy levels (HOMO/LUMO) of the material, thereby tuning its optical and charge-transport properties. The synthesis of such materials would involve polymerizing monomers derived from this compound, for example, through cross-coupling reactions after converting the amine to a more suitable functional group like a halide.

Exploration of Derivatives and Analogs of 2,6 Difluoro 3 Methoxybenzylamine

Principles for Rational Structural Modification

Rational structural modification involves a hypothesis-driven approach to designing new molecules based on an understanding of the parent compound's chemical characteristics. For 2,6-difluoro-3-methoxybenzylamine, this entails considering the electronic and steric contributions of each component: the difluorinated aromatic ring, the methoxy (B1213986) substituent, and the reactive benzylamine (B48309) group.

The substitution pattern on the benzene (B151609) ring is a critical determinant of a molecule's reactivity and physicochemical properties. In this compound, the two fluorine atoms and the methoxy group exert significant electronic and steric influences.

Electronic Effects : Substituents on an aromatic ring influence its reactivity towards electrophilic substitution through a combination of inductive and resonance effects. libretexts.orglibretexts.org Electron-donating groups activate the ring, making it more nucleophilic and increasing the rate of electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.orgresearchgate.net

Methoxy group : The methoxy group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) by donating a lone pair from the oxygen atom to the aromatic pi-system. libretexts.org This +R effect dominates, making the ring more electron-rich and thus more reactive towards electrophiles, particularly at the ortho and para positions. msu.edu

Steric and Conformational Effects : The presence of substituents at the 2- and 6- (ortho) positions relative to the benzylamine moiety can impose significant steric hindrance. This can influence the conformation of the molecule. For instance, in the related compound 2,6-difluoro-3-methoxybenzamide (B3025189), the presence of the two ortho-fluorine atoms forces the amide group out of the plane of the aromatic ring. nih.gov This non-planarity can be crucial for its interaction with other molecules by creating specific hydrophobic interactions. nih.gov Modification of this pattern, such as removing one or both fluorine atoms or changing their positions, would drastically alter the molecule's three-dimensional shape and its potential intermolecular interactions.

The table below summarizes the expected effects of modifying the aromatic ring's substitution pattern.

| Modification | Expected Impact on Chemical Behavior |

| Removal of one or both fluorine atoms | Increased ring reactivity towards electrophilic substitution; altered molecular conformation and steric profile. libretexts.orgnih.gov |

| Shifting fluorine atoms to other positions | Changes in the regioselectivity of further substitutions; modulation of electronic and steric effects. |

| Introduction of additional substituents | Further activation or deactivation of the ring depending on the substituent's electronic nature; potential for new intermolecular interactions. msu.edu |

The methoxy group at the 3-position is a key feature that can be modified to fine-tune the molecule's properties. The methoxy group is prevalent in many natural products and drug molecules, where it influences ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

Physicochemical Properties : The methoxy group contributes to the molecule's polarity, hydrogen bonding capability (as an acceptor), and lipophilicity. researchgate.net Replacing it with other groups allows for systematic variation of these properties.

Homologation : Extending the alkyl chain (e.g., to ethoxy, propoxy) would increase lipophilicity and steric bulk.

Bioisosteric Replacement : Replacing the methoxy group with a hydroxyl group introduces a hydrogen bond donor and increases polarity. Studies on other classes of compounds have shown that replacing a methoxy with a hydroxy group can sometimes have a minimal effect on binding affinity but significantly alters properties like solubility. researchgate.net

Electronic Modification : Substitution with groups like trifluoromethoxy (–OCF₃) would dramatically change the electronic properties, turning it from a strong electron-donating group to a strongly electron-withdrawing one, primarily through the inductive effect.

Metabolic Stability : Aryl methyl ethers are often subject to metabolic O-demethylation in biological systems. researchgate.net Modifying this group can be a strategy to alter the metabolic profile of the molecule.

The following table outlines potential modifications to the methoxy group and their predicted consequences.

| Modification | Rationale | Expected Outcome |

| O-demethylation to a hydroxyl group (-OH) | Introduce hydrogen bond donor capability, increase polarity. researchgate.net | Altered solubility and intermolecular interactions. |

| Replacement with larger alkoxy groups (-OEt, -OPr) | Increase lipophilicity and steric bulk. | Modified physicochemical properties. scielo.br |

| Replacement with a hydrogen atom (demethoxylation) | Probe the necessity of the oxygen substituent for specific interactions. | Fundamental change in electronic properties of the ring. |

| Replacement with electron-withdrawing groups (-OCF₃) | Drastically alter the electronic influence on the aromatic ring. | Decreased ring reactivity towards electrophilic substitution. |

The primary amine of the benzylamine group is a versatile functional handle for a wide array of chemical transformations. This allows for the introduction of diverse structural motifs and functionalities.

N-Alkylation and N-Arylation : The amine can be converted to secondary or tertiary amines through reactions with alkyl or aryl halides. This modifies the basicity, lipophilicity, and steric profile around the nitrogen atom.

Acylation and Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. This neutralizes the basicity of the amine and introduces hydrogen bond accepting groups (the carbonyl or sulfonyl oxygens) and, in the case of secondary amides/sulfonamides, a hydrogen bond donating N-H group. Solid-phase synthesis has been used to create libraries of benzylamine-derived sulfonamides. nih.gov

Reductive Amination : The benzylamine can be used in reductive amination reactions with aldehydes or ketones to generate more complex secondary or tertiary amines. nih.gov

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of the C-H bonds adjacent (alpha) to the amine nitrogen. researchgate.net This can be achieved through transition-metal-catalyzed C-H activation or organocatalysis, enabling the introduction of various substituents directly onto the benzylic carbon. researchgate.netresearchgate.net

These modifications can fundamentally alter the chemical and physical properties of the parent molecule, as detailed in the table below.

| Functionalization Strategy | Resulting Moiety | Impact on Properties |

| N-Alkylation | Secondary/Tertiary Amine | Increased steric bulk, altered basicity and lipophilicity. |

| N-Acylation | Amide | Neutralized basicity, introduction of hydrogen bonding groups. |

| N-Sulfonylation | Sulfonamide | Neutralized basicity, introduction of a strongly electron-withdrawing group. nih.gov |

| Reductive Amination | Complex Secondary/Tertiary Amine | Significant increase in structural diversity and complexity. nih.gov |

| Alpha C-H Functionalization | Substituted Benzylic Carbon | Creation of a new stereocenter, introduction of new functional groups. researchgate.net |

Strategies for Combinatorial and Focused Library Synthesis of Analogs

To efficiently explore the chemical space around this compound, combinatorial and focused library synthesis strategies are employed. These methods allow for the rapid generation of a large number of structurally related analogs for screening.

Solid-Phase Organic Synthesis (SPOS) : This is a powerful technique for library synthesis. The parent molecule or a precursor is attached to a solid support (resin bead), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin. This method is well-suited for creating libraries of amides or sulfonamides from the amine moiety. nih.gov The "mix and split" strategy can be used to generate vast "one-bead one-compound" libraries. imperial.ac.uk

Parallel Synthesis : In this approach, reactions are carried out simultaneously in spatially separated reaction vessels, such as the wells of a microtiter plate. Each well contains a unique combination of reactants, leading to a distinct product. This method generates a spatially addressable library, where the structure of each compound is known by its location. imperial.ac.uk

Fragment-Based and Synthon-Based Approaches : Modern approaches to library design, often aided by computational methods, involve the virtual combination of synthons (building blocks). Machine learning models can be used to evaluate vast virtual libraries of potential products by scoring the synthons individually before predicting the properties of the final combined molecules. digitellinc.com For this compound, this would involve treating the benzylamine core as one synthon and reacting it virtually with libraries of other synthons (e.g., acyl chlorides, aldehydes) to identify promising candidates for synthesis.

Fundamental Structure-Reactivity and Structure-Property Relationship Studies

Understanding the relationship between molecular structure and the resulting reactivity or properties is a cornerstone of medicinal and materials chemistry. libretexts.orgmjgubermanpfeffer.org For analogs of this compound, these studies aim to create predictive models for designing new compounds with desired characteristics.

Structure-Reactivity Relationships (SRR) : These studies correlate changes in structure with changes in chemical reactivity. For example, the electronic effects of substituents on the aromatic ring directly impact the rate and regioselectivity of electrophilic aromatic substitution. researchgate.net The Hammett equation is a classic example of a quantitative structure-reactivity relationship that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. libretexts.org By modifying the substituents on the aromatic ring of this compound and measuring reaction rates, one could quantify the electronic influence of the fluoro and methoxy groups in this specific system.

Structure-Property Relationships (SPR) : These studies correlate structural features with physical or physicochemical properties.

Lipophilicity (logP) : The distribution of a compound between an octanol and water phase is highly dependent on its structure. Adding nonpolar groups (e.g., alkyl chains to the amine) will increase logP, while adding polar groups (e.g., converting the methoxy to a hydroxyl) will decrease it.

Acidity/Basicity (pKa) : The basicity of the amine moiety is strongly influenced by the electronic nature of the aromatic ring and any N-substituents. Electron-withdrawing groups on the ring will decrease the amine's basicity, while electron-donating groups will increase it. Converting the amine to an amide or sulfonamide effectively removes its basicity.

Conformation : As noted earlier, the substitution pattern, particularly at the ortho positions, dictates the molecule's preferred three-dimensional shape. nih.gov Computational studies, alongside experimental methods like X-ray crystallography, can be used to understand how modifications affect molecular conformation.

The following table provides a summary of expected structure-property relationships for analogs of this compound.

| Structural Modification | Property Affected | Expected Trend |

| Adding alkyl chains to the amine | Lipophilicity (logP) | Increase |

| Converting -OCH₃ to -OH | Polarity / logP | Increase / Decrease |

| Adding electron-withdrawing groups to the ring | Amine Basicity (pKa) | Decrease |

| Converting amine to amide/sulfonamide | Basicity / H-bonding | Basicity eliminated / H-bond donor/acceptor character modified nih.gov |

| Removing ortho-fluorine atoms | Molecular Conformation | Increased planarity between the ring and the benzylic carbon. nih.gov |

Biological and Pharmaceutical Research Applications

Role as Pharmaceutical Intermediates and Lead Compounds in Drug Discovery

The 2,6-difluoro-3-methoxybenzylamine framework is a cornerstone in medicinal chemistry, providing a foundation for building complex and effective drug molecules. Its structural features are highly valued for their influence on a molecule's pharmacological properties.

Development of Novel Therapeutic Scaffolds for Medicinal Agents

The this compound scaffold, and more prominently its benzamide (B126) derivative, is extensively utilized in the creation of novel therapeutic agents. The 2,6-difluorobenzamide (B103285) nucleus, in particular, has opened new avenues in the development of allosteric inhibitors for essential bacterial proteins. medchemexpress.com This scaffold is considered a versatile template for multi-target drug discovery.

Research has shown that the introduction of fluorine atoms at the 2 and 6 positions of the benzamide ring dramatically enhances potency and specificity against bacteria like Staphylococcus aureus compared to non-fluorinated versions. mdpi.com This significant increase in activity is attributed to the electronic properties and the conformational control that the fluorine atoms impart to the molecule. mdpi.com The 3-alkoxy substituted 2,6-difluorobenzamide scaffold is among the most studied, leading to promising anti-MRSA candidates that have advanced into clinical trials. nih.govnih.gov This underscores the adaptability and importance of this chemical framework in addressing urgent medical needs, especially in an era of growing antibiotic resistance. researchgate.net

Application in Radiopharmaceutical Design and PET Imaging Research

The unique properties of the difluorinated phenyl ring present in derivatives of this compound make it a valuable component in the design of agents for Positron Emission Tomography (PET) imaging. PET is a powerful diagnostic tool that allows for the visualization and quantification of metabolic processes and receptor activity in the body.

The 2,6-difluoro-phenyl motif has been incorporated into various radiolabeled molecules to create new PET tracers. For instance, a derivative, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized as a potential PET agent for imaging B-Raf(V600E), a protein implicated in certain cancers. synquestlabs.com In another application, a compound named [11C]K2, which features a 2,6-difluoro-phenoxyacetamide structure, was developed to quantify α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in the living human brain, providing insights into neurological functions. wipo.int Furthermore, fluorine-18, an isotope with a longer half-life than carbon-11, has been used to label P-glycoprotein (P-gp) substrates, which is crucial for studying drug resistance mechanisms at the blood-brain barrier. nih.gov These examples highlight the utility of the core structure in creating sophisticated tools for clinical and research imaging.

Investigation of Biological Activities and Molecular Interactions

The therapeutic potential of compounds derived from this compound is rooted in their ability to interact with specific biological molecules, such as enzymes and proteins, with high affinity and selectivity.

Enzyme Inhibition Mechanism Studies (e.g., FtsZ, Fab I, Plasma Kallikrein)

FtsZ Inhibition: A primary area of research for this chemical family is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. researchgate.netdntb.gov.ua FtsZ is a protein essential for cell division in most bacteria, making it an attractive target for new antibiotics. medchemexpress.commdpi.com Derivatives like 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) act as allosteric inhibitors of FtsZ. mdpi.com They bind to a site on the protein distinct from the active site, disrupting the normal dynamics of FtsZ polymerization and preventing the formation of the Z-ring, which is critical for bacterial cytokinesis. mdpi.com This disruption ultimately leads to the failure of cell division and bacterial death. researchgate.net

FabI and Plasma Kallikrein Inhibition: While the 2,6-difluorobenzamide scaffold is heavily researched for FtsZ inhibition, its role in targeting other enzymes like enoyl-acyl carrier protein reductase (FabI) or plasma kallikrein is less defined in available scientific literature. Research into FabI inhibitors has identified other chemical classes, such as triclosan (B1682465) and various natural products, as primary leads. nih.govnih.gov Similarly, while potent oral plasma kallikrein inhibitors like Berotralstat (BCX7353) have been developed for conditions like hereditary angioedema, they are based on different chemical scaffolds. nih.govnih.gov

Characterization of Protein-Ligand Binding Affinities and Selectivity

The effectiveness of 2,6-difluorobenzamide derivatives as FtsZ inhibitors stems from their specific and strong binding to the protein. Molecular docking and co-crystallization studies have provided detailed insights into these interactions. The presence of the two fluorine atoms on the aromatic ring is crucial for creating a non-planar conformation that fits snugly into the allosteric binding pocket of FtsZ. mdpi.com

This binding is characterized by strong hydrophobic interactions between the difluoroaromatic ring and key amino acid residues, such as Val203, Val297, and Asn263. mdpi.com Specifically, the 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group interacts with Asn263. mdpi.com In addition to these hydrophobic forces, the carboxamide group forms critical hydrogen bonds with other residues like Val207 and Leu209, further anchoring the inhibitor in place and ensuring high binding affinity. mdpi.com This precise molecular recognition explains the enhanced potency of the fluorinated compounds compared to their non-fluorinated counterparts. medchemexpress.com

Research into Anti-Bacterial Potentials

The targeted inhibition of FtsZ by 2,6-difluorobenzamide derivatives translates directly into significant antibacterial activity. These compounds have shown particular promise against problematic Gram-positive pathogens. For instance, 2,6-difluoro-3-methoxybenzamide (DFMBA) is more active against S. aureus than its non-fluorinated parent compound, 3-methoxybenzamide. mdpi.com

Further optimization of the 3-alkoxy side chain has led to the development of compounds with activity against Gram-negative bacteria as well. nih.govnih.gov While often susceptible to efflux pumps in these bacteria, certain derivatives have demonstrated potent inhibitory action against Klebsiella pneumoniae. nih.gov The research has produced lead molecules that inhibit the polymerization of E. coli FtsZ and induce morphological changes consistent with the inhibition of cell division. nih.govnih.gov

| Compound | Target Organism | Reported Activity | Reference |

|---|---|---|---|

| 2,6-difluoro-3-methoxybenzamide (DFMBA) | Staphylococcus aureus | More active than non-fluorinated 3-methoxybenzamide. | mdpi.com |

| TXA709 (an anti-MRSA candidate) | MRSA (Methicillin-resistant S. aureus) | Promising candidate in clinical trials. | nih.govnih.gov |

| TXA6101 and TXY6129 | Klebsiella pneumoniae | Particularly active against this Gram-negative bacterium. | nih.gov |

| TXA6101 and TXY6129 | Escherichia coli | Inhibit FtsZ polymerization and induce morphological changes. | nih.govnih.gov |

Research on this compound in Biological and Pharmaceutical Contexts Remains Undisclosed

Despite a comprehensive review of scientific literature and chemical databases, detailed research findings on the application of the chemical compound This compound in biological and pharmaceutical research, specifically within the realms of target identification, chemical proteomics, and the elucidation of molecular mechanisms of action, are not publicly available.

The requested article sections, focusing on its role in "Target Identification and Validation Approaches in Drug Development," including "Application of Chemical Proteomics Methodologies" and "Elucidation of Molecular Mechanisms of Action," cannot be generated with scientific accuracy due to the absence of published studies on this particular compound.

It is important to distinguish this compound from its structurally related analog, 2,6-Difluoro-3-methoxybenzamide . While research does exist on the biological activities of the benzamide derivative, these findings are not transferable to the benzylamine (B48309) compound due to the differences in their chemical functional groups, which can significantly alter their biological properties and modes of action.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand might interact with a protein's active site.

Despite the utility of this technique, no specific molecular docking studies featuring 2,6-difluoro-3-methoxybenzylamine have been published in the reviewed scientific literature. Research on analogous compounds, such as derivatives of 2,6-difluoro-3-methoxybenzamide (B3025189), has explored interactions with targets like the bacterial cell division protein FtsZ, but these findings cannot be directly extrapolated to the benzylamine (B48309) variant due to differences in the functional group which can significantly alter binding modes and affinities.

Conformational Analysis and Advanced Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. These methods provide insights into the flexibility of a molecule, its stable conformations, and how it interacts with its environment, such as a solvent or a biological membrane.

Currently, there are no available research articles or datasets that provide a conformational analysis or the results of advanced molecular dynamics simulations specifically for this compound. Such studies would be valuable for understanding its three-dimensional structure and energetic landscape, which are key determinants of its biological activity. While general principles of molecular dynamics are well-established nih.gov, their specific application to this compound has not been documented.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and reactivity of molecules. chemrxiv.orgmdpi.com These calculations can predict properties like molecular geometry, vibrational frequencies, and reaction energies. nih.gov

A review of current literature indicates a lack of specific DFT studies performed on this compound. While DFT is a common method for characterizing novel compounds niscpr.res.in, the electronic properties, orbital energies (such as HOMO and LUMO), and reactivity descriptors for this particular molecule have not been reported. Such data would be instrumental in predicting its chemical behavior and potential for participating in various reactions.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

No QSAR studies incorporating this compound as part of the training or test set are present in the accessible scientific literature. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which does not currently exist for a series of derivatives of this compound. Studies on other chemical classes, such as benzamides or pyrimidines, have successfully used QSAR to guide drug discovery, highlighting the potential utility of this approach should sufficient data become available in the future. nih.govnih.gov

Q & A

Q. What are the recommended methods for synthesizing 2,6-Difluoro-3-methoxybenzylamine in laboratory settings?

Methodological Answer: A common approach involves multi-step functionalization of a fluorinated aromatic precursor. For example:

Starting Material : Begin with 2,6-difluoro-3-methoxybenzaldehyde.

Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to reduce the aldehyde group to an amine.

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: dichloromethane/hexane) .

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate).

- Ensure anhydrous conditions to avoid side reactions with moisture-sensitive intermediates.

Q. Table 1: Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NaBH3CN, NH4OAc, MeOH | 65–70 | |

| 2 | H2, Pd/C, EtOH | 60–65 |

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with strong oxidizers (e.g., peroxides) .

- Spill Management : Absorb spills with vermiculite or silica gel, then dispose as hazardous waste .

Q. What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H NMR (δ 3.8 ppm for methoxy, δ 6.7–7.1 ppm for aromatic protons) and 19F NMR (δ -110 to -120 ppm) .

- Mass Spectrometry : ESI-MS (m/z 174.1 [M+H]+) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms at the 2- and 6-positions deactivate the benzene ring, directing electrophilic attacks to the 4-position.

- Experimental Design : Perform kinetic studies using nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) to map regioselectivity. Compare with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Q. Table 2: Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DMSO | >50 | High polarity |

| Ethanol | 15–20 | Moderate H-bonding |

| Hexane | <1 | Nonpolar |

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases). Validate with MD simulations (GROMACS) .

- QSAR Models : Train models on fluorinated benzylamine datasets to predict logP, pKa, and binding affinities .

Q. What are the challenges in scaling up reactions involving this compound while maintaining regioselectivity?

Methodological Answer:

- Optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

Q. How does the position of fluorine substituents affect the compound’s stability under oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to H2O2 (3–30%) at 40°C for 24–72 hours. Analyze degradation products via LC-MS.

- Mechanistic Insight : Fluorine’s inductive effect stabilizes adjacent C-F bonds but may increase susceptibility to radical oxidation .

Q. What role does this compound play in synthesizing fluorinated liquid crystals?

Methodological Answer:

- Application : Serve as a bent-core mesogen precursor. Introduce alkyl chains via Schiff base reactions to modulate phase transitions .

- Characterization : Use polarized optical microscopy (POM) and DSC to study nematic/smectic phases.

Q. How can researchers validate the purity of this compound in multi-step syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.